![molecular formula C19H19Cl2N3O3 B14621637 1-[2-(2,4-Dichlorophenyl)-4-phenylbutyl]imidazole;nitric acid CAS No. 59666-60-3](/img/structure/B14621637.png)
1-[2-(2,4-Dichlorophenyl)-4-phenylbutyl]imidazole;nitric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2,4-Dichlorophenyl)-4-phenylbutyl]imidazole;nitric acid is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is known for its antifungal properties and is used in various pharmaceutical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,4-Dichlorophenyl)-4-phenylbutyl]imidazole typically involves the reaction of 2,4-dichlorobenzyl chloride with phenylbutyl imidazole under basic conditions. The reaction is carried out in the presence of a suitable base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 1-[2-(2,4-Dichlorophenyl)-4-phenylbutyl]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines .
Aplicaciones Científicas De Investigación
1-[2-(2,4-Dichlorophenyl)-4-phenylbutyl]imidazole has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its antifungal and antimicrobial properties.
Medicine: Used in the development of antifungal medications for the treatment of various fungal infections.
Industry: Employed in the synthesis of other pharmaceutical compounds and as an intermediate in chemical manufacturing
Mecanismo De Acción
The mechanism of action of 1-[2-(2,4-Dichlorophenyl)-4-phenylbutyl]imidazole involves the inhibition of fungal cytochrome P-450 sterol C-14 α-demethylation. This enzyme is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, the compound disrupts the synthesis of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately causing fungal cell death .
Comparación Con Compuestos Similares
Fenticonazole: Another imidazole derivative with similar antifungal properties.
Econazole: Used in the treatment of fungal infections and has a similar mechanism of action.
Miconazole: Commonly used in topical antifungal treatments.
Uniqueness: 1-[2-(2,4-Dichlorophenyl)-4-phenylbutyl]imidazole is unique due to its specific chemical structure, which provides it with distinct antifungal properties. Its ability to inhibit cytochrome P-450 sterol C-14 α-demethylation makes it particularly effective against a wide range of fungal pathogens .
Propiedades
Número CAS |
59666-60-3 |
|---|---|
Fórmula molecular |
C19H19Cl2N3O3 |
Peso molecular |
408.3 g/mol |
Nombre IUPAC |
1-[2-(2,4-dichlorophenyl)-4-phenylbutyl]imidazole;nitric acid |
InChI |
InChI=1S/C19H18Cl2N2.HNO3/c20-17-8-9-18(19(21)12-17)16(13-23-11-10-22-14-23)7-6-15-4-2-1-3-5-15;2-1(3)4/h1-5,8-12,14,16H,6-7,13H2;(H,2,3,4) |
Clave InChI |
PSQCRABOMCEDCD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


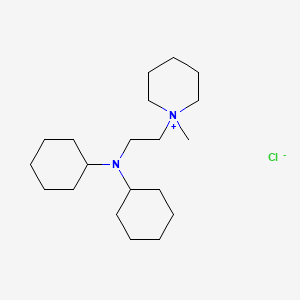


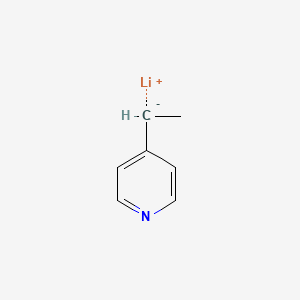
![1,4-Bis[(4-methylphenyl)methyl]naphthalene](/img/structure/B14621593.png)



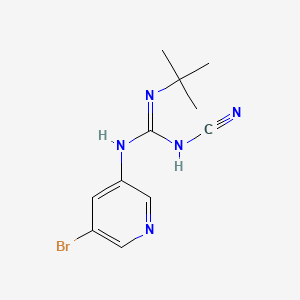
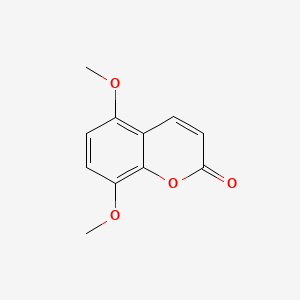
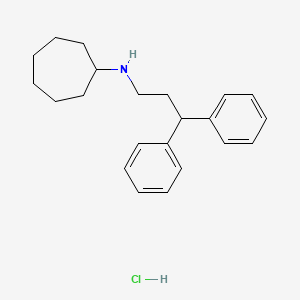

![1-(Propan-2-yl)bicyclo[2.2.1]heptan-2-one](/img/structure/B14621623.png)

